![molecular formula C8H6ClN3O B12639330 1H-Pyrrolo[2,3-b]pyridine-3-carboxaldehyde, 5-chloro-, oxime](/img/structure/B12639330.png)
1H-Pyrrolo[2,3-b]pyridine-3-carboxaldehyde, 5-chloro-, oxime
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Overview
Description
1H-Pyrrolo[2,3-b]pyridine-3-carboxaldehyde, 5-chloro-, oxime is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is known for its potential biological activities and is often explored for its role in various therapeutic applications.
Preparation Methods
The synthesis of 1H-Pyrrolo[2,3-b]pyridine-3-carboxaldehyde, 5-chloro-, oxime typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Pyrrolo[2,3-b]pyridine Core: This step involves the cyclization of appropriate precursors to form the pyrrolo[2,3-b]pyridine core.
Introduction of the 5-Chloro Group: Chlorination reactions are employed to introduce the chlorine atom at the 5-position.
Formation of the Carboxaldehyde Group: Oxidation reactions are used to introduce the carboxaldehyde group at the 3-position.
Oxime Formation: The final step involves the reaction of the carboxaldehyde group with hydroxylamine to form the oxime.
Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Chemical Reactions Analysis
1H-Pyrrolo[2,3-b]pyridine-3-carboxaldehyde, 5-chloro-, oxime undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the oxime group to an amine.
Substitution: The chlorine atom at the 5-position can be substituted with other functional groups using nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1H-Pyrrolo[2,3-b]pyridine-3-carboxaldehyde, 5-chloro-, oxime has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its role in drug development, particularly as a potential therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1H-Pyrrolo[2,3-b]pyridine-3-carboxaldehyde, 5-chloro-, oxime involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
1H-Pyrrolo[2,3-b]pyridine-3-carboxaldehyde, 5-chloro-, oxime can be compared with other similar compounds, such as:
1H-Pyrrolo[2,3-b]pyridine Derivatives: These compounds share the same core structure but differ in their functional groups.
5-Chloro-1H-Pyrrolo[2,3-b]pyridine: This compound lacks the carboxaldehyde and oxime groups, making it less versatile in certain applications.
Oxime Derivatives: Compounds with oxime groups but different core structures may have different biological activities and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which contribute to its distinct chemical and biological properties.
Biological Activity
1H-Pyrrolo[2,3-b]pyridine-3-carboxaldehyde, 5-chloro-, oxime (CAS No. 954112-61-9) is a compound that has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C8H5ClN2O
- Molecular Weight : 180.59 g/mol
- Purity : Typically above 95%
- Storage Conditions : Recommended to be stored in an inert atmosphere at 2-8°C.
Biological Activity Overview
The biological activity of 1H-Pyrrolo[2,3-b]pyridine derivatives has been explored in various studies, particularly focusing on their antitumor, antiviral, and antimicrobial properties.
Antitumor Activity
Research has shown that derivatives of pyrrolo[2,3-b]pyridine can inhibit fibroblast growth factor receptors (FGFRs), which are implicated in several cancers. For instance:
- Compound 4h demonstrated potent FGFR inhibitory activity with IC50 values of 7 nM for FGFR1 and 9 nM for FGFR2. It was found to inhibit breast cancer cell proliferation and induce apoptosis in vitro .
Antiviral Activity
Pyrrolo[3,4-c]pyridine derivatives have shown promising antiviral effects against respiratory syncytial virus (RSV). In vitro studies indicated that certain derivatives exhibited significant antiviral activity with good protein binding properties. The most effective compounds were tested for their solubility and pharmacokinetic profiles in animal models .
Antimicrobial Activity
The compound has also been evaluated for its antimycobacterial activity against Mycobacterium tuberculosis (Mtb). Some derivatives showed MIC values below 0.15 µM, indicating strong activity against bacterial growth. The structure-activity relationship suggests that modifications to the pyridine ring can enhance the antimicrobial efficacy .
Case Studies
- Study on Anticancer Properties : Kalai et al. synthesized various pyrrolo[3,4-c]pyridine derivatives and evaluated their cytotoxicity against ovarian and breast cancer cell lines. The study found moderate cytotoxicity against ovarian cancer cells while exhibiting limited toxicity towards non-cancerous cells .
- Antiviral Efficacy : A study assessing the anti-RSV activity of pyrrolo derivatives revealed that compounds with specific substituents showed enhanced antiviral potency and acceptable solubility profiles in vivo .
Research Findings Summary Table
Activity Type | Compound | Target/Pathway | IC50 Value | Notes |
---|---|---|---|---|
Antitumor | Compound 4h | FGFR1/FGFR2 | 7 nM / 9 nM | Induces apoptosis in breast cancer cells |
Antiviral | Various | RSV | Varies | Effective against multiple RSV strains |
Antimicrobial | Various | Mycobacterium tuberculosis | <0.15 µM | Strong inhibition of bacterial growth |
Properties
IUPAC Name |
N-[(5-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)methylidene]hydroxylamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClN3O/c9-6-1-7-5(3-12-13)2-10-8(7)11-4-6/h1-4,13H,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMVSXPXAWHAITB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC2=C1C(=CN2)C=NO)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.60 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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